molecular formula C19H24N4O2S B2702277 5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-77-8

5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2702277
CAS No.: 869342-77-8
M. Wt: 372.49
InChI Key: GXLBHNANEFQCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused heterocyclic core combining thiazole and triazole rings. Key structural features include:

  • 2-Methyl substitution on the thiazole ring.
  • A 5-((4-ethoxyphenyl)(piperidin-1-yl)methyl) substituent, introducing both aromatic (4-ethoxyphenyl) and aliphatic (piperidine) moieties.

The ethoxyphenyl group enhances lipophilicity, while the piperidine ring may influence pharmacokinetic properties like blood-brain barrier penetration.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-25-15-9-7-14(8-10-15)16(22-11-5-4-6-12-22)17-18(24)23-19(26-17)20-13(2)21-23/h7-10,16,24H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLBHNANEFQCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The thiazole and triazole moieties are particularly noted for their roles in medicinal chemistry, exhibiting various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, with a molecular weight of 372.5 g/mol. The structure features a thiazole ring fused with a triazole ring, which is known to enhance the biological activity of compounds.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and triazole rings often exhibit antimicrobial properties . For instance, compounds with similar structures have been shown to possess significant activity against various bacterial strains and fungi. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Compounds with similar frameworks have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, triazole derivatives were reported to exhibit IC50 values in the micromolar range against these cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound can be linked to its ability to inhibit key enzymes involved in inflammatory pathways. Studies have shown that similar thiazole-triazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In a cytotoxicity study on human cancer cell lines (MCF-7 and HCT116), compounds similar to this compound showed promising results with IC50 values indicating significant cytotoxicity . This highlights the potential for further development as anticancer agents.
  • Anti-inflammatory Activity : Research demonstrated that thiazolo-triazole compounds could inhibit COX enzymes effectively in vitro. This inhibition correlated with reduced levels of inflammatory markers in cellular assays .

Summary of Biological Activities

Activity TypeRelevant Findings
AntimicrobialEffective against S. aureus and E. coli; MIC values comparable to antibiotics .
AnticancerSignificant cytotoxicity against MCF-7 and HCT116 cell lines; IC50 values in micromolar range .
Anti-inflammatoryInhibition of COX enzymes; reduction in pro-inflammatory cytokines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated promising results, suggesting it may serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The structural characteristics of 5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suggest potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting critical cellular processes.

Neurological Applications

Given the piperidine component in its structure, this compound may exhibit neuroprotective effects or act as a modulator for neurological disorders. Preliminary studies have indicated that related compounds can influence neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety.

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.

Case Study 2: Anticancer Activity

In a recent investigation involving a series of triazole derivatives, compounds structurally related to the target compound were tested against several cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsObserved EffectsReference
AntimicrobialThiazole derivativesInhibition of bacterial growth
AnticancerTriazole analogsInduction of apoptosis
Neurological EffectsPiperidine derivativesModulation of neurotransmitter release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the thiazolo[3,2-b][1,2,4]triazol-6-ol family and related heterocycles.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID (Source) Substituents at 5-Position Melting Point (°C) Yield (%) Key Characterization Methods
Target Compound (4-Ethoxyphenyl)(piperidin-1-yl)methyl Not reported Not reported Likely NMR, LCMS (inferred)
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) (4-Chlorophenyl)amino >280 64 ¹H/¹³C-NMR, LCMS
(E/Z)-5-((Piperidin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) Piperidin-1-yl 189–191 61 ¹H/¹³C-NMR, LCMS
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl... 4-(3-Chlorophenyl)piperazinyl + 4-ethoxy-3-methoxyphenyl Not reported Not reported ChemSpider ID: 869344-07-0
(E/Z)-5-(((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5e) (3-Hydroxyphenyl)amino 269–271 55 ¹H/¹³C-NMR, Elemental Analysis
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Pyrazolyl + 4-ethoxy-3-methylphenyl Not reported Not reported Molecular formula: C₃₃H₂₇N₅O₃S

Key Observations

Substituent Effects on Melting Points :

  • Polar substituents (e.g., hydroxyl in 5e ) correlate with higher melting points (>260°C), likely due to hydrogen bonding. The target compound’s ethoxyphenyl group, being less polar, may result in a lower melting point, similar to 6b (189–191°C) .
  • Bulky aromatic groups (e.g., 4-chlorophenyl in 5f ) increase rigidity, contributing to very high melting points (>280°C) .

Synthetic Yields :

  • Yields for analogs range from 53% (5a ) to 71% (5g ), influenced by amine reactivity and steric hindrance. The piperidine-containing 6b achieved 61% yield, suggesting moderate synthetic accessibility for the target compound .

Structural Diversity and Bioactivity: Piperidine vs. Piperazine: The target compound’s piperidine group (vs. piperazine in ) may reduce basicity, altering solubility and receptor interactions. Ethoxyphenyl vs. The target compound’s piperidine and ethoxyphenyl groups may similarly modulate enzyme binding .

Characterization Methods :

  • All analogs were validated via ¹H/¹³C-NMR and LCMS, ensuring structural fidelity. The target compound would require similar rigorous analysis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Cyclization reactions to form the thiazolo-triazole fused core, often using precursors like thiosemicarbazides or thiourea derivatives under reflux conditions in ethanol or acetonitrile.
  • Step 2: Functionalization of the core via nucleophilic substitution or Mannich reactions to introduce the 4-ethoxyphenyl and piperidine moieties. Triethylamine or DMF is commonly used as a solvent/catalyst .
  • Optimization: Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to minimize side products. Microwave-assisted synthesis may enhance yield and reduce time .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., integration ratios for ethoxy and piperidine protons) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected m/z for C21H29N5O2S: 415.56) .
  • X-ray Crystallography: Resolves 3D conformation and binding modes with biological targets, crucial for structure-based drug design .

Advanced: How can researchers address discrepancies in reported biological activity data?

Answer:
Contradictions often arise from:

  • Purity variability: Use HPLC (≥95% purity threshold) to standardize test compounds .
  • Assay conditions: Implement uniform protocols (e.g., fixed pH, temperature) for antimicrobial or enzyme inhibition assays.
  • Structural analogs: Compare activity of derivatives (e.g., piperidine vs. piperazine substituents) to isolate pharmacophoric contributions .

Advanced: What computational strategies predict the compound’s mechanism of action?

Answer:

  • Molecular Docking: Simulate binding to targets like 14-α-demethylase (PDB: 3LD6) or neurological receptors. Adjust piperidine/ethoxy group orientations to optimize hydrogen bonding and hydrophobic interactions .
  • QSAR Models: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide structural modifications .

Basic: What solubility and stability profiles should be characterized for in vitro studies?

Answer:

  • Solubility: Test in DMSO (primary stock) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy. Piperidine groups may enhance water solubility via protonation .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

Advanced: How does the thiazolo-triazole core influence pharmacokinetic properties?

Answer:

  • Metabolic Stability: The fused heterocycle resists cytochrome P450 oxidation, as shown in liver microsome assays.
  • Membrane Permeability: LogP calculations (~2.8) predict moderate blood-brain barrier penetration, validated via parallel artificial membrane assays (PAMPA) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus or C. albicans) .
  • Anticancer: MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 dose-response curves .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Modify substituents: Replace 4-ethoxyphenyl with halogenated aryl groups to enhance lipophilicity and target affinity .
  • Piperidine optimization: Introduce methyl or hydroxyethyl groups to improve metabolic stability or solubility .
  • Bioisosteric replacement: Substitute the thiazole ring with oxazole to assess activity retention .

Advanced: What experimental designs validate target engagement in complex biological systems?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to purified receptors .
  • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates after compound treatment .
  • CRISPR-Cas9 Knockout Models: Compare activity in wild-type vs. target-deficient cells to establish specificity .

Basic: How should researchers handle data reproducibility challenges?

Answer:

  • Documentation: Publish detailed synthetic protocols (e.g., equivalents of reagents, stirring times) .
  • Collaborative validation: Share batches with independent labs for bioassay replication .
  • Open-data repositories: Deposit raw spectral data (NMR, MS) in platforms like PubChem or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.